Orexin B, a neuropeptide also known as hypocretin-2, plays a critical role in regulating various physiological processes, including the sleep-wake cycle, energy homeostasis, and feeding behavior. It is primarily produced in the hypothalamus and acts on two types of orexin receptors: Orexin receptor type 1 and Orexin receptor type 2. The compound is classified as a neuropeptide and is significant in both basic research and therapeutic applications, particularly in sleep disorders.
Orexin B is derived from the precursor protein prepro-orexin, which undergoes enzymatic cleavage to yield orexin A and orexin B. The peptide is synthesized endogenously in the human brain, particularly in the lateral hypothalamus and perifornical area.
Orexin B can be synthesized using solid-phase peptide synthesis (SPPS). The synthesis typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which allows for the stepwise addition of amino acids to form the peptide chain.
The synthesis involves:
The synthesis process has been optimized to enhance yield and purity by modifying reaction conditions and utilizing chaotropic agents like piperazine to prevent aggregation during synthesis .
Orexin B consists of 33 amino acids with a specific sequence that includes critical residues for receptor binding. Its structure can be characterized by circular dichroism spectroscopy, which reveals its conformation in different environments.
The molecular formula of Orexin B is C₁₉H₂₃N₃O₄S, with a molecular weight of approximately 395.5 g/mol. The peptide exhibits an unordered conformation in aqueous solutions but can adopt more structured forms in membrane-mimetic environments .
Orexin B can undergo various chemical reactions that affect its structure and function, particularly under oxidative stress conditions. For instance:
Orexin B exerts its effects primarily through binding to Orexin receptors located in the central nervous system. Upon binding:
Data indicate that Orexin B has a higher affinity for Orexin receptor type 2 compared to type 1, which may contribute to its specific physiological roles .
Relevant analyses have shown that under oxidative stress conditions, significant alterations occur in the peptide's conformation, impacting its biological activity .
Orexin B has several scientific applications:
The identification of orexin B represents a landmark achievement in neuroendocrinology. In 1998, two independent research groups simultaneously characterized this neuropeptide through distinct approaches. Sakurai et al. discovered orexin B during ligand screening for orphan G-protein-coupled receptors (GPCRs), naming it "orexin" (from Greek orexis, appetite) due to observed feeding stimulation in rats [1] [7]. Concurrently, de Lecea et al. identified the same peptide via transcriptional analysis of hypothalamic tissue, designating it "hypocretin-2" based on hypothalamic localization and structural resemblance to secretin [1] [10]. This dual nomenclature persists in scientific literature, with "orexin" commonly referencing the functional peptide and "hypocretin" denoting genetic components (HCRT gene) [7]. The "TFA" (trifluoroacetate) designation in "Orexin B, human TFA" specifies the salt formulation used in research applications to enhance peptide stability and solubility [9].
Orexin B is a 28-amino-acid linear neuropeptide (primary sequence: RSGPPGLQGRLQRLLQASGNHAAGILTM-NH₂) derived from proteolytic processing of prepro-orexin, a 131-residue precursor shared with orexin A [3] [7]. Unlike orexin A (33 residues with two disulfide bonds), orexin B lacks secondary structures and exhibits distinct receptor-binding properties [6] [9]. Evolutionary analyses indicate orexin B represents the ancestral form, with its C-terminal sequence highly conserved across vertebrates (Figure 1) [10].
Table 1: Structural Features of Human Orexin Peptides
Feature | Orexin A | Orexin B |
---|---|---|
Amino acid length | 33 residues | 28 residues |
Disulfide bonds | Two (Cys⁶-Cys¹², Cys⁷-Cys¹⁴) | None |
Post-translational modifications | N-terminal pyroglutamate, C-terminal amidation | C-terminal amidation |
Receptor affinity (Kᵢ) | OX₁R: 20 nM, OX₂R: 38 nM | OX₁R: 420 nM, OX₂R: 36 nM |
Evolutionary conservation | 100% in mammals | >90% in vertebrates |
Functionally, orexin B exhibits OX₂R selectivity, binding OX₂R with high affinity (Kᵢ = 36 nM) while showing 12-fold lower affinity for OX₁R (Kᵢ = 420 nM) [3] [9]. This preferential signaling enables specific physiological actions distinct from orexin A:
Orexin B-producing neurons are exclusively localized in the lateral hypothalamus (LHA), with approximately 70,000 neurons in humans [1] [7]. These neurons project extensively throughout the CNS, forming a master regulatory network:
Neural Circuit Integration
Cellular Signaling MechanismsOrexin B binding to OX₂R activates diverse G-protein pathways:
Table 2: Orexin B-Activated Signaling Pathways
Signaling Pathway | Effector Molecules | Physiological Outcome |
---|---|---|
PLCβ/PKC | IP₃, DAG, PKCα/ε | Neuronal depolarization, neurotransmitter release |
MAPK cascade | ERK1/2, p38 MAPK | Gene regulation, neuroplasticity |
Ca²⁺-dependent pathways | Calmodulin, CaMKII | Hormone secretion, synaptic strength |
Metabolic sensors | AMPK, mTORC1 | Cellular energy balance, autophagy regulation |
Network-Level Functions
Pathophysiologically, disrupted orexin B signaling contributes to narcolepsy type 1 (characterized by orexin neuron degeneration), with cerebrospinal fluid orexin B levels serving as a diagnostic biomarker [1] [7].
Appendix: Compound Nomenclature
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: